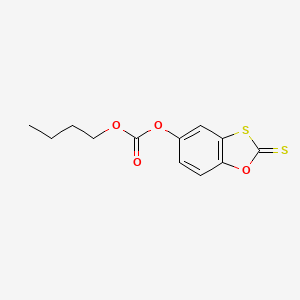![molecular formula C24H21NO2 B6071320 2-[1-(2-naphthylamino)ethylidene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6071320.png)
2-[1-(2-naphthylamino)ethylidene]-5-phenyl-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2-naphthylamino)ethylidene]-5-phenyl-1,3-cyclohexanedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NPD and is a derivative of 1,3-cyclohexanedione, which is a common building block in organic chemistry. NPD has a unique structure that makes it an interesting compound for scientific research.
Applications De Recherche Scientifique
NPD has various scientific research applications, particularly in the field of organic electronics. It has been used as an organic semiconductor material in organic field-effect transistors (OFETs) due to its high charge carrier mobility and good stability. NPD has also been used as a hole transport material in organic light-emitting diodes (OLEDs) due to its high hole mobility and good thermal stability. Furthermore, NPD has been used as a host material in organic electroluminescent devices (OELDs) due to its good electron transport properties.
Mécanisme D'action
The mechanism of action of NPD in organic electronics is based on its unique structure, which allows for efficient charge transport. In OFETs, NPD acts as a p-type semiconductor, meaning that it can conduct holes. When a voltage is applied to the OFET, the holes are injected into the NPD layer, where they can move freely through the material. In OLEDs, NPD acts as a hole transport material, meaning that it can transport holes from the anode to the emissive layer. This allows for efficient recombination of electrons and holes, leading to the emission of light.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of NPD, as it is primarily used in organic electronics. However, some studies have suggested that NPD may have antioxidant properties and could potentially be used as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NPD is its high charge carrier mobility, which makes it an ideal material for use in organic electronics. Additionally, NPD has good thermal stability, which is important for the long-term performance of electronic devices. However, one limitation of NPD is its relatively low solubility in common organic solvents, which can make it difficult to work with in the laboratory.
Orientations Futures
There are several future directions for research on NPD. One area of interest is the development of new synthetic methods for NPD that could improve its solubility and make it easier to work with in the laboratory. Additionally, there is potential for NPD to be used in the development of new organic electronic devices, such as organic photovoltaics and organic memory devices. Finally, further research is needed to fully understand the biochemical and physiological effects of NPD and its potential as a neuroprotective agent.
Méthodes De Synthèse
The synthesis of NPD involves the reaction of 2-naphthylamine and 5-phenyl-1,3-cyclohexanedione in ethanol under reflux conditions. The reaction proceeds via a condensation reaction, where the amino group of 2-naphthylamine reacts with the carbonyl group of 5-phenyl-1,3-cyclohexanedione to form an imine. The resulting imine is then reduced to NPD using sodium borohydride as a reducing agent. The overall reaction can be represented as follows:
Propriétés
IUPAC Name |
3-hydroxy-2-(C-methyl-N-naphthalen-2-ylcarbonimidoyl)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2/c1-16(25-21-12-11-18-9-5-6-10-19(18)13-21)24-22(26)14-20(15-23(24)27)17-7-3-2-4-8-17/h2-13,20,26H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHCAKKJLMMECJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC2=CC=CC=C2C=C1)C3=C(CC(CC3=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-cyclohexen-1-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6071237.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B6071252.png)
![1-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-methoxyphenoxy]-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6071254.png)
![4-(3-chlorophenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6071260.png)
![N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B6071267.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]acrylonitrile](/img/structure/B6071274.png)


![3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B6071288.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2-methoxy-N-methyl-2-phenylacetamide](/img/structure/B6071289.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6071293.png)
![ethyl 4-(2-chlorobenzyl)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6071306.png)
![{[(2-hydroxyphenyl)amino]methyl}phenylphosphinic acid](/img/structure/B6071317.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6071319.png)